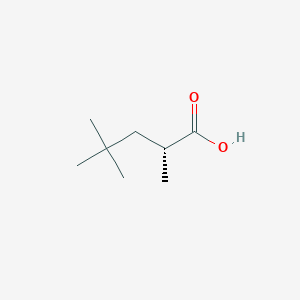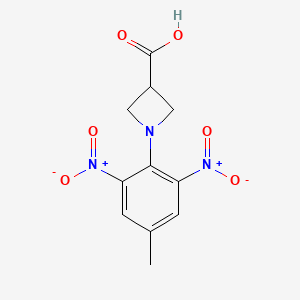
6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonyl and thienylsulfonyl groups, contributing to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. A common route starts with the preparation of the benzoxazine ring, followed by the introduction of the ethylsulfonyl and thienylsulfonyl groups. Reaction conditions often include:
Solvents like dichloromethane or ethanol.
Catalysts such as palladium or platinum-based compounds.
Controlled temperatures, typically ranging from 60 to 100°C.
Industrial Production Methods
Industrial-scale production may employ flow chemistry techniques for efficient, continuous synthesis. Automation and optimization of reaction conditions help in scaling up while maintaining yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Hydrogenation can reduce the thienylsulfonyl group to a thienyl group.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids.
Reducing agents such as hydrogen gas with a metal catalyst.
Nucleophiles like amines or alcohols for substitution reactions.
Major Products
Oxidation may yield sulfoxide derivatives, while reduction can produce simpler thienyl-containing compounds. Substitution reactions often lead to varied derivatives based on the nucleophile used.
Scientific Research Applications
6-(Ethylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been investigated for:
Chemistry: : As a precursor for advanced organic synthesis and as a ligand in coordination chemistry.
Biology: : Potential anti-inflammatory and anti-cancer properties are being explored.
Medicine: : Its derivatives may serve as drug candidates for various diseases.
Industry: : Used in the development of new materials, including polymers and resins with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism depends on the application:
In biological systems, it might interact with enzymes or receptors, influencing pathways related to inflammation or cancer proliferation.
As a ligand, it can form complexes with metals, affecting catalytic activity in chemical reactions.
Comparison with Similar Compounds
Unique Features
The combination of ethylsulfonyl and thienylsulfonyl groups makes this compound more reactive in certain conditions compared to others.
Similar Compounds
6-(methylsulfonyl)-4-(2-furylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Differing by the furan ring instead of thiophene.
6-(propylsulfonyl)-4-(2-thienylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Varies by the length of the alkyl chain in the sulfonyl group.
Properties
IUPAC Name |
6-ethylsulfonyl-4-thiophen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7S3/c1-2-25(19,20)10-5-6-12-11(8-10)16(9-13(23-12)15(17)18)26(21,22)14-4-3-7-24-14/h3-8,13H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKSKLQRXRBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)


![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2623195.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2623197.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)

methanone](/img/structure/B2623201.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)



